molecular formula C19H26F2N2O2 B15121319 4,4-Difluoro-1-[1-(2-phenoxyethyl)piperidine-4-carbonyl]piperidine

4,4-Difluoro-1-[1-(2-phenoxyethyl)piperidine-4-carbonyl]piperidine

Katalognummer: B15121319
Molekulargewicht: 352.4 g/mol
InChI-Schlüssel: AREYDOKMUSYOAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4-Difluoro-1-[1-(2-phenoxyethyl)piperidine-4-carbonyl]piperidine is a synthetic organic compound characterized by the presence of two fluorine atoms on the piperidine ring and a phenoxyethyl group attached to the piperidine carbonyl

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-[1-(2-phenoxyethyl)piperidine-4-carbonyl]piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group is attached through a nucleophilic substitution reaction, where the phenoxyethyl halide reacts with the piperidine derivative.

    Formation of the Carbonyl Group: The carbonyl group is introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4,4-Difluoro-1-[1-(2-phenoxyethyl)piperidine-4-carbonyl]piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The fluorine atoms and phenoxyethyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

4,4-Difluoro-1-[1-(2-phenoxyethyl)piperidine-4-carbonyl]piperidine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4,4-Difluoro-1-[1-(2-phenoxyethyl)piperidine-4-carbonyl]piperidine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and phenoxyethyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,4-Difluoropiperidine: A simpler analog without the phenoxyethyl and carbonyl groups.

    1-(2-Phenoxyethyl)piperidine: Lacks the fluorine atoms but contains the phenoxyethyl group.

    4-Carbonylpiperidine: Contains the carbonyl group but lacks the fluorine atoms and phenoxyethyl group.

Uniqueness

4,4-Difluoro-1-[1-(2-phenoxyethyl)piperidine-4-carbonyl]piperidine is unique due to the combination of fluorine atoms, phenoxyethyl group, and carbonyl functionality. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.

Eigenschaften

Molekularformel

C19H26F2N2O2

Molekulargewicht

352.4 g/mol

IUPAC-Name

(4,4-difluoropiperidin-1-yl)-[1-(2-phenoxyethyl)piperidin-4-yl]methanone

InChI

InChI=1S/C19H26F2N2O2/c20-19(21)8-12-23(13-9-19)18(24)16-6-10-22(11-7-16)14-15-25-17-4-2-1-3-5-17/h1-5,16H,6-15H2

InChI-Schlüssel

AREYDOKMUSYOAM-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1C(=O)N2CCC(CC2)(F)F)CCOC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.